Rac Clopidogrel-d7 Hydrogen Sulfate is a deuterated form of Clopidogrel, a widely used antiplatelet medication. This compound is particularly significant in pharmacokinetic studies, enabling researchers to trace the metabolism and distribution of Clopidogrel in biological systems. The hydrogen sulfate salt form enhances its solubility and stability, making it suitable for various analytical applications.
Rac Clopidogrel-d7 Hydrogen Sulfate is synthesized from Clopidogrel through specific chemical modifications. The raw materials include Clopidogrel hydrogen sulfate, which can be derived from pharmaceutical-grade sources or synthesized in laboratory settings. The compound is commercially available from various suppliers, including pharmaceutical companies and chemical distributors .
Rac Clopidogrel-d7 Hydrogen Sulfate falls under the category of pharmaceutical compounds and is classified as an antiplatelet agent. Its primary function is to inhibit platelet aggregation, thereby reducing the risk of thrombotic events in patients at risk of cardiovascular diseases.
The synthesis of Rac Clopidogrel-d7 Hydrogen Sulfate typically involves several steps, including the deuteration of the Clopidogrel molecule. The general method can be summarized as follows:
The technical details of the synthesis involve careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product.
Rac Clopidogrel-d7 Hydrogen Sulfate has a complex molecular structure characterized by its deuterated components. The chemical formula for this compound is . The presence of deuterium (D) atoms instead of regular hydrogen (H) allows for precise tracking in metabolic studies.
Rac Clopidogrel-d7 Hydrogen Sulfate participates in various chemical reactions typical of sulfonate esters and deuterated compounds. Key reactions include:
The reaction pathways are influenced by factors such as solvent choice, temperature, and concentration, which are critical for optimizing yield during synthesis .
Rac Clopidogrel-d7 Hydrogen Sulfate functions primarily as an antiplatelet agent through its active metabolite, which irreversibly inhibits the P2Y12 receptor on platelets. This inhibition prevents adenosine diphosphate (ADP) from activating platelets, thus reducing aggregation.
Relevant data includes spectral analysis (NMR, IR) confirming the presence of deuterium and functional groups characteristic of sulfonates .
Rac Clopidogrel-d7 Hydrogen Sulfate has several scientific uses:
This compound plays a crucial role in advancing our understanding of antiplatelet therapies and improving patient outcomes through better drug monitoring practices.
rac Clopidogrel-d7 Hydrogen Sulfate (systematic name: trideuteriomethyl 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate hydrogen sulfate) is characterized by a sophisticated deuterium distribution pattern across its molecular architecture. The compound incorporates seven deuterium atoms at specific positions: three at the methyl ester group (CD₃O-) and four on the ortho-chlorophenyl ring (C₆D₄Cl), maintaining an identical core structure and stereochemical configuration to non-deuterated clopidogrel [3] [9]. This precise deuteration yields a molecular formula of C₁₆H₉D₇ClNO₆S₂ and elevates the molecular weight to approximately 425.94 g/mol—a measurable increase from clopidogrel hydrogen sulfate's 419.90 g/mol—without altering the spatial orientation critical for enzymatic recognition [7] [9].
Table 1: Structural Parameters of rac Clopidogrel-d7 Hydrogen Sulfate
Characteristic | Specification | Analytical Significance |
---|---|---|
Molecular Formula | C₁₆H₉D₇ClNO₆S₂ | Defines deuterium distribution |
Molecular Weight | 425.94 g/mol | ~1.5% increase vs. non-deuterated form |
Deuterium Positions | Methyl ester (CD₃), Phenyl ring (C₆D₄) | Targets metabolic soft spots |
Chiral Configuration | Racemic mixture | Matches clopidogrel's clinical formulation |
Purity Specifications | >95% (HPLC) with minimal isotopic dilution | Ensures research reproducibility |
CAS Registry Number | 1219274-96-0 | Unique compound identifier [3] |
Synthetic protocols for this deuterated analogue prioritize isotopic fidelity through carefully controlled reactions. The primary approach employs a pre-deuteration strategy for key intermediates: 1) Pd/C-catalyzed exchange with D₂O introduces deuterium into methyl acrylate precursors at >98% isotopic purity; 2) The phenyl ring is constructed using deuterated building blocks to ensure uniform labeling; 3) Ring-closing metathesis with Grubbs catalysts forms the thienopyridine core under mild conditions that preserve deuterium-carbon bonds [1] [9]. A critical quality control study using mass spectrometry demonstrated that optimized synthetic batches achieve <3% isotopic dilution—exceeding the 95% purity threshold essential for reliable metabolic tracing [7].
The strategic incorporation of deuterium into pharmaceutical compounds leverages two fundamental phenomena: the deuterium kinetic isotope effect (DKIE) and isotopic traceability. The DKIE arises because carbon-deuterium bonds possess approximately 5-10 times greater vibrational energy than carbon-hydrogen bonds, requiring higher activation energy for cleavage [1]. This translates directly to metabolic deceleration when deuteration occurs at known sites of oxidative attack. For rac Clopidogrel-d7, deuterium placement at both the methyl ester (hydrolysis site) and phenyl ring (competing oxidation site) creates a dual protective effect against metabolic degradation pathways that plague non-deuterated clopidogrel [1] [7].
Beyond metabolic modulation, deuterium's non-radioactive nature and mass differential enable precise pharmacokinetic tracking. When integrated into clopidogrel analogues, deuterium serves as: 1) A chromatographic signature allowing discrimination between endogenous and drug-derived metabolites via LC-MS; 2) A quantitative tracer for determining metabolic ratios in complex biological matrices; 3) A molecular tag for studying drug-drug interactions without isotopic interference [4]. This traceability is particularly valuable for investigating CYP450 polymorphisms, as researchers can administer rac Clopidogrel-d7 alongside non-deuterated clopidogrel to simultaneously measure intrinsic metabolic activity and the impact of co-administered CYP inhibitors or inducers [4] [10]. The approach provides unprecedented resolution in mapping the biotransformation network of thienopyridine antiplatelets.
The landscape of deuterated clopidogrel analogues extends beyond the d7 variant to include d3, d4, d6, d8, and d9 derivatives, each exhibiting distinct metabolic behaviors and synthetic complexities based on deuterium placement. The d3 variant (deuteration at the methyl ester) primarily addresses esterase-mediated hydrolysis but offers no protection against piperidine oxidation. Conversely, d4 analogues (deuteration on the phenyl ring) target CYP-mediated aromatic oxidation while leaving the methyl ester vulnerable. The d7 variant represents the most comprehensive coverage by combining both protective mechanisms, while d6 and d8 analogues explore deuteration of the thienopyridine core—a strategy with less predictable metabolic consequences [1] [7] [9].
Table 2: In Vitro Metabolic Performance of Deuterated Analogues in Human Liver Microsomes
Analogue | Deuteration Sites | Prodrug Conversion (%) | Bioactivation Efficiency Increase |
---|---|---|---|
d0 (Control) | None | 1.0 ± 0.2 | Baseline |
d2 | Piperidine (2 positions) | 1.9 ± 0.3* | 90% |
d3 | Methyl ester | 1.7 ± 0.4* | 70% |
d4 | Phenyl ring | 2.3 ± 0.5* | 130% |
d6 | Thienopyridine core | 2.1 ± 0.3* | 110% |
d7 | Methyl ester + phenyl ring | 2.8 ± 0.6* | 180% |
d8 | Piperidine + methyl ester | 2.6 ± 0.4* | 160% |
*Data represent mean ± SD; *p<0.01 vs d0 control; Source: Adapted from [1]
Pharmacodynamic assessments in rat models reveal how these metabolic differences translate to antiplatelet efficacy. Following oral administration (10 mg/kg), d4, d6, and d7 analogues demonstrated superior inhibition of ADP-induced platelet aggregation compared to both non-deuterated clopidogrel and partially deuterated variants. At the 5-minute post-induction mark, d4 and d7 achieved approximately 7% aggregation versus 29.4% for d0 clopidogrel—a fourfold enhancement in rapid antiplatelet activity [1]. This performance hierarchy underscores the importance of protecting the phenyl ring from competing oxidation, as analogues with phenyl deuteration (d4, d7) consistently outperform those focused exclusively on the methyl ester (d3) or piperidine moiety (d2).
Table 3: Antiplatelet Activity of Deuterated Analogues in Rat Model (10 mg/kg dose)
Analogue | Maximal Aggregation (%) | Aggregation at 5 min (%) | Therapeutic Enhancement |
---|---|---|---|
Vehicle | 76.0 ± 7.8 | 69.8 ± 10.9 | - |
d0 | 60.4 ± 9.0* | 29.4 ± 18.8* | Baseline |
d2 | 50.4 ± 13.1* | 12.9 ± 13.8* | Moderate |
d3 | 48.6 ± 11.5* | 10.2 ± 11.3* | Significant |
d4 | 49.1 ± 11.9*,# | 7.3 ± 9.0*,# | High |
d6 | 50.6 ± 13.3* | 7.0 ± 12.8*,# | High |
d7 | 47.8 ± 10.2*,# | 6.5 ± 8.5*,# | Very High |
*Data represent mean ± SD; *p<0.01 vs vehicle; #p<0.05 vs d0 group; Source: [1]
Synthetic accessibility varies considerably across the deuterated analogues. The d3 variant benefits from relatively straightforward methyl deuteration via esterification with deuterated methanol, while d4 synthesis requires complex deuterated aryl precursors and Pd-catalyzed coupling reactions. d7 production faces the dual challenge of combining both deuteration strategies while maintaining enantiomeric integrity at the critical C7 chiral center [7] [9]. Modern approaches employ continuous flow resolution systems that integrate enzymatic cleavage with real-time chiral HPLC monitoring, reducing purification steps by 40% compared to batch processing [9]. Purity analyses reveal that d4 batches typically contain 4.2% d3 contaminant, while d7 synthesis achieves >95% isotopic purity with minimal lower deuterated species—a critical advantage for research applications requiring precise metabolic tracing [7].
Table 4: Deuterated Clopidogrel Analogues: Structural and Synthetic Comparison
Compound | CAS Number | Deuterium Positions | Molecular Formula | Key Synthetic Challenge |
---|---|---|---|---|
rac Clopidogrel-d3 H₂SO₄ | 2468372-74-7 [cit:9] | Methyl ester (CD₃) | C₁₆H₁₅D₃ClNO₆S₂ | Isotopic purity of methanol-d4 source |
rac Clopidogrel-d4 H₂SO₄ | 1219274-96-0 [cit:7] | Phenyl ring (C₆D₄) | C₁₆¹⁶H₁₂D₄ClNO₆S₂ | Deuterated phenyl precursor synthesis |
rac Clopidogrel-d7 H₂SO₄ | 1219274-96-0 [cit:3] | Methyl ester + phenyl | C₁₆H₉D₇ClNO₆S₂ | Dual deuteration without racemization |
rac Clopidogrel-d8 H₂SO₄ | 71314950 [cit:5] | Piperidine + methyl | C₁₆H₈D₈ClNO₆S₂ | Multi-step deuterated piperidine synthesis |
Table 5: Synthetic Efficiency of Deuterated Clopidogrel Production Methods
Synthetic Method | Temperature (°C) | Isotopic Purity (%) | Reaction Time | Scalability |
---|---|---|---|---|
Acid-catalyzed exchange | 100 | 92.3 ± 1.2 | 24 hours | Low |
Pd/C-mediated exchange | 80 | 98.7 ± 0.5 | 90 minutes* | High |
Enzymatic incorporation | 37 | 95.1 ± 0.8 | 48 hours | Moderate |
Mechanochemical (solvent-free) | Ambient (ball mill) | 99.5 | 15 minutes | Medium |
*With microwave assistance; Source: [1] [9]
These collective findings position rac Clopidogrel-d7 Hydrogen Sulfate as both a mechanistically refined antiplatelet prodrug candidate and an exceptionally precise research tool. Its comprehensive deuteration strategy demonstrates how targeted isotopic substitution can amplify the therapeutic potential of established molecular scaffolds while providing the analytical resolution needed to dissect complex metabolic pathways—an approach with far-reaching implications for cardiovascular pharmacology and beyond.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0